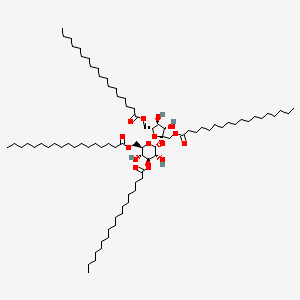

Sucrose tetrastearate

Description

Properties

CAS No. |

66844-27-7 |

|---|---|

Molecular Formula |

C84H158O15 |

Molecular Weight |

1408.1 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-4-octadecanoyloxyoxan-2-yl]methyl octadecanoate |

InChI |

InChI=1S/C84H158O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-74(85)93-69-72-78(89)81(97-77(88)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)80(91)83(96-72)99-84(71-95-76(87)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)82(92)79(90)73(98-84)70-94-75(86)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h72-73,78-83,89-92H,5-71H2,1-4H3/t72-,73-,78-,79-,80-,81+,82+,83-,84+/m1/s1 |

InChI Key |

KABSAPOGVFEEKK-CPNOTHRPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Synthesis Strategies for Sucrose Tetrastearate

Chemical Esterification Pathways for Sucrose (B13894) Polyesters

The chemical synthesis of sucrose polyesters, including those with a high degree of substitution like sucrose tetrastearate, is predominantly achieved through esterification and transesterification reactions. These methods, while effective, are often associated with challenges related to selectivity, reaction conditions, and product purity.

Challenges in Direct Esterification of Sucrose with Long-Chain Fatty Acids

Direct esterification of sucrose with fatty acids is generally not a viable method for producing sucrose esters. europa.eu This is primarily because the acidic conditions required for the reaction can lead to the cleavage of the glycosidic bond in the sucrose molecule. europa.euui.ac.id Furthermore, the high temperatures often necessary for direct esterification can cause sucrose to degrade through caramelization. acs.org Another significant hurdle is the inherent immiscibility of the polar sucrose and the non-polar long-chain fatty acids, which hinders effective reaction. researchgate.net To circumvent these issues, more reactive fatty acid derivatives like acyl chlorides or acid anhydrides have been explored. acs.orgcore.ac.uk However, the use of toxic reagents like fatty acyl chlorides is not suitable for producing food-grade additives. acs.org

Transesterification Processes Utilizing Fatty Acid Methyl Esters

Transesterification has emerged as the preferred industrial method for synthesizing sucrose esters. europa.eunih.gov This process typically involves reacting sucrose with fatty acid methyl esters (FAMEs) in the presence of a basic catalyst. acs.orgwiley.com The reaction is driven forward by the continuous removal of the methanol (B129727) byproduct, often under reduced pressure. nih.govsmolecule.com This method avoids the formation of water, limits the saponification of fatty acids, and operates in a less corrosive environment compared to direct esterification. smolecule.com Industrial processes can yield products with a high mono-ester content (upwards of 70%) under optimal conditions. nih.gov Solvent-free transesterification processes have also been developed, where a mixture of sucrose, a fatty acid methyl ester, and a soap as an emulsifier are heated under vacuum. acs.org

Base-Catalyzed and Solvent-Assisted Synthesis Approaches

The synthesis of sucrose esters is commonly performed in the presence of a base catalyst and a solvent that can dissolve both the sucrose and the fatty acid derivative. ui.ac.id

Base Catalysts: Anhydrous potassium carbonate is a frequently used catalyst in these reactions. acs.orgresearchgate.net The choice of catalyst can significantly impact the reaction's efficiency and the composition of the final product mixture.

Solvent Systems: Due to the poor solubility of sucrose in many organic solvents, high-boiling-point polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed. europa.euacs.orgresearchgate.net These solvents facilitate a homogeneous reaction environment, leading to higher yields of sucrose esters. acs.org However, the toxicity of these solvents and the difficulty in their complete removal from the final product pose significant challenges, particularly for applications in the food and cosmetic industries. researchgate.net Research has also explored the use of other solvents such as pyridine (B92270) and tetrahydrofuran. core.ac.uknih.gov

To address the issues with traditional solvents, solvent-free synthesis methods have been investigated. One approach involves the co-melting of sucrose with multivalent cation soaps, which can create a homogeneous molten paste at elevated temperatures, allowing the reaction to proceed efficiently without a solvent. ui.ac.id

Table 1: Overview of Chemical Synthesis Parameters for Sucrose Esters

| Parameter | Details | Source(s) |

|---|---|---|

| Reaction Type | Transesterification is preferred over direct esterification. | europa.eunih.gov |

| Reactants | Sucrose and fatty acid methyl esters (FAMEs). | acs.orgwiley.com |

| Catalysts | Basic catalysts such as potassium carbonate. | acs.orgresearchgate.net |

| Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). | europa.euacs.orgresearchgate.net |

| Reaction Conditions | Elevated temperatures and reduced pressure to remove methanol. | nih.govsmolecule.com |

| Challenges | Sucrose degradation, low regioselectivity, use of toxic solvents. | europa.euacs.orgresearchgate.net |

Enzymatic Synthesis of Sucrose Esters with Higher Degrees of Substitution

Enzymatic synthesis offers a "greener" and more selective alternative to chemical methods for producing sucrose esters. europa.eu However, the enzymatic production of sucrose esters with a high degree of substitution, such as this compound, is not yet well-established, with most research focusing on the synthesis of mono- and diesters. acs.orgresearchgate.net

Lipase-Mediated Esterification and Transesterification Reactions

Lipases are the most commonly used enzymes for the synthesis of sucrose esters due to their ability to catalyze esterification and transesterification reactions in non-aqueous media. researchgate.nete3s-conferences.org Lipases from Candida rugosa and Candida antarctica (often immobilized as Novozym 435) are frequently employed. nih.govresearchgate.netresearchgate.net The reactions are typically carried out in organic solvents with low water activity to shift the equilibrium towards synthesis rather than hydrolysis. nih.gov The enzymatic approach allows for greater control over the degree of esterification. researchgate.net

The synthesis can proceed via direct esterification of sucrose with fatty acids or through transesterification with activated acyl donors like vinyl esters. nih.gov While enzymatic methods offer higher regioselectivity, primarily acylating the primary hydroxyl groups of sucrose, achieving a high degree of substitution remains a challenge. europa.eusmolecule.com Research indicates that the synthesis of sucrose esters with a degree of substitution higher than three might be possible by increasing the concentration of the fatty acid. europa.eu

Optimization of Biocatalytic Reaction Parameters

Several parameters can be optimized to improve the yield and influence the degree of substitution in the enzymatic synthesis of sucrose esters.

Enzyme Concentration: The concentration of the lipase (B570770) is a critical factor. An increase in enzyme concentration can lead to higher product yields, but an excessive amount may lead to product hydrolysis or mass transfer limitations. researchgate.net For the synthesis of sucrose ester from methyl ester and sucrose using Candida antarctica, an optimal lipase ratio of 0.4% (w/w) was reported. core.ac.ukresearchgate.net

Substrate Molar Ratios: The molar ratio of the acyl donor to sucrose significantly affects the degree of esterification. To produce sucrose polyesters, a high molar ratio of fatty acid to sucrose is necessary. acs.orgresearchgate.net In one study, the optimal molar ratio of fatty acid to sucrose for producing sucrose di-esters using Candida rugosa lipase was found to be as high as 40:1 and 64:1 for fatty acids from different oil sources. acs.orgresearchgate.net

Temperature: The reaction temperature influences enzyme activity and stability. For the enzymatic synthesis of sucrose polyesters using Candida rugosa lipase, an optimal temperature of 30°C was identified. acs.orgresearchgate.net Another study using Candida antarctica lipase also utilized a temperature range of 30°C-33°C. researchgate.net

Reaction Time: The duration of the reaction is crucial for maximizing product yield. Optimal reaction times for sucrose polyester (B1180765) synthesis have been reported to be between 10 and 18 hours, depending on the specific substrates and enzyme used. acs.orgcore.ac.ukresearchgate.netresearchgate.net Prolonged reaction times can sometimes lead to a decrease in yield due to the re-hydrolysis of the formed ester. researchgate.net

Solvent Systems: The choice of solvent is critical for solubilizing the substrates and facilitating the enzymatic reaction. Organic solvents like n-hexane are commonly used. acs.orgresearchgate.net To improve the solubility of sucrose, co-solvents such as dimethyl sulfoxide (DMSO) can be added to solvents like 2-methyl-2-butanol (B152257). nih.gov The use of unconventional media like deep eutectic solvents (DES) is also being explored. researchgate.net

Table 2: Optimized Parameters for Enzymatic Synthesis of Sucrose Esters

| Parameter | Optimized Value/Condition | Enzyme/Substrate System | Source(s) |

|---|---|---|---|

| Enzyme | Candida rugosa lipase, Candida antarctica lipase | Sucrose and fatty acids/esters | acs.orgresearchgate.netresearchgate.net |

| Substrate Ratio (Fatty Acid:Sucrose) | 40:1 to 64:1 | C. rugosa lipase with fatty acids | acs.orgresearchgate.net |

| Temperature | 30°C | C. rugosa lipase, C. antarctica lipase | acs.orgresearchgate.netresearchgate.net |

| Reaction Time | 10 - 18 hours | C. rugosa lipase, C. antarctica lipase | acs.orgcore.ac.ukresearchgate.netresearchgate.net |

| Solvent | n-hexane, 2-methyl-2-butanol with DMSO | Lipase-catalyzed reactions | acs.orgresearchgate.netnih.gov |

Control of Degree of Esterification and Regioselectivity in Enzymatic Pathways

The enzymatic synthesis of sucrose esters, including this compound, offers significant advantages in terms of controlling the degree of substitution (DS) and the position of esterification (regioselectivity). analis.com.my Unlike chemical methods that often yield complex mixtures, enzymatic routes allow for more precise synthesis under milder reaction conditions. analis.com.my

The degree of esterification is a critical parameter that dictates the final properties of the sucrose ester. For instance, sucrose esters with a low DS (1–4) are generally hydrophilic, while those with a high DS (5–8) are more lipophilic. frontiersin.org Control over the DS in enzymatic synthesis is achieved by manipulating several key reaction parameters. Enzymatic preparation allows for this control, which is crucial for tailoring the compound for specific applications. ui.ac.id

Key factors influencing the degree of esterification include:

Reaction Time: Longer reaction times generally lead to a higher degree of esterification. Studies on the enzymatic synthesis of sucrose esters have shown a direct correlation between increased reaction time and higher product yield, which often corresponds to a higher DS. researchgate.nete3s-conferences.org For example, in one study, the optimal yield was achieved after 10 hours of reaction. researchgate.nete3s-conferences.org However, extended reaction times can also lead to hydrolysis of the formed esters if water content increases, reversing the reaction. ui.ac.id

Substrate Molar Ratio: The molar ratio of the acyl donor (e.g., fatty acid or its methyl ester) to sucrose is a primary determinant of the final DS. A higher excess of the acyl donor promotes the formation of higher-order esters like tetra-, penta-, or hexaesters. Research on sucrose polyester synthesis has demonstrated that increasing the mole ratio of fatty acid to sucrose (e.g., 40:1 or 64:1) is necessary to achieve a higher degree of substitution. ui.ac.id

Enzyme Concentration: The amount of lipase catalyst used can influence the reaction rate and, consequently, the DS achieved within a specific timeframe. Increasing the lipase concentration has been shown to increase the yield of sucrose esters. researchgate.nete3s-conferences.org

Temperature: Temperature affects enzyme activity and substrate solubility. ui.ac.id While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation if they exceed the enzyme's optimal range. ui.ac.id An optimal temperature of 30°C was identified for the synthesis of sucrose polyesters using Candida rugosa lipase. ui.ac.id

Regioselectivity in enzymatic acylation is another significant advantage, allowing for the targeted esterification of specific hydroxyl groups on the sucrose molecule. Sucrose has eight hydroxyl groups with varying reactivity (three primary: 6, 1', 6'; and five secondary: 2, 3, 4, 3', 4'). Enzymatic catalysts, particularly lipases and proteases, exhibit a high degree of selectivity. bohrium.com

Enzyme Specificity: Different enzymes target different positions on the sucrose molecule. For instance, proteases have been shown to be selective in acylation. bohrium.com Lipases such as Lipozyme TL IM and Novozym 435 are also commonly used. bohrium.com This specificity is crucial for synthesizing specific isomers of sucrose esters.

Enzymatic Deacylation: An alternative strategy to achieve specific, partially acylated sucrose esters is through the regioselective enzymatic deacylation of a fully substituted precursor, such as sucrose octaacetate. google.com In this approach, enzymes are used to selectively remove ester groups from specific positions. For example, lipase from Candida cylindracea (lipase AY 30) preferentially removes the ester group at the 4' position, while protease N from Bacillus subtilis targets the 1', 4', and 6' positions. google.com This method benefits from the high solubility of the peracylated substrate in organic solvents and simplifies product isolation. google.com

Table 1: Parameters for Controlling Degree of Esterification in Enzymatic Synthesis

| Parameter | Effect on Degree of Esterification (DS) | Research Findings |

|---|---|---|

| Reaction Time | Longer duration generally increases DS, but can lead to hydrolysis. ui.ac.id | Optimal yields were observed at 10-12 hours in specific studies. ui.ac.idresearchgate.net |

| Substrate Molar Ratio | Higher acyl donor-to-sucrose ratio promotes higher DS. | Ratios of 40:1 and 64:1 (fatty acid:sucrose) were used to synthesize sucrose polyesters. ui.ac.id |

| Enzyme Selection | Different enzymes exhibit different activities and selectivities. | Candida antarctica and Candida rugosa lipases are effective biocatalysts. ui.ac.idresearchgate.net |

| Temperature | Affects reaction rate and enzyme stability. | Optimum temperature for C. rugosa lipase was found to be 30°C. ui.ac.id |

Green Chemistry Principles in this compound Synthesis

The synthesis of sucrose esters, including this compound, is increasingly being guided by the principles of green chemistry to create more sustainable and environmentally benign processes. frontiersin.org These principles focus on the use of renewable resources, the elimination of hazardous solvents, and improved energy efficiency. frontiersin.orgfrontiersin.org

A primary focus of green synthesis methods for sucrose esters is the replacement of traditional organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are effective but pose environmental and safety concerns. bohrium.com Key green strategies include:

Solvent-Free Synthesis: One of the most effective green approaches is to conduct the reaction without any solvent. assemblingsugars.fr However, reacting solid sucrose with a liquid fatty acid derivative is challenging due to poor miscibility and the low reactivity of solid sucrose. assemblingsugars.fr These conditions often lead to the formation of sucrose esters with a high degree of substitution, such as tetraesters and higher, which can be an advantage when this compound is the target product. assemblingsugars.fr A "co-melting" technique, where sucrose is mixed with a multivalent cation soap (e.g., magnesium stearate) and a base, creates a homogeneous molten paste at elevated temperatures (125-135°C), allowing the reaction to proceed efficiently without a traditional solvent. assemblingsugars.fr

Use of Green Solvents:

Deep Eutectic Solvents (DESs): DESs have emerged as promising green alternatives to conventional organic solvents. frontiersin.orgfrontiersin.org They are formed by mixing two or more compounds (often from natural sources) to create a substance with a low melting point. frontiersin.org The synthesis of sucrose fatty acid esters in DESs aligns well with green chemistry principles by utilizing renewable raw materials, safe solvents, and catalytic reagents, which reduces the chemical footprint and conserves energy. frontiersin.orgfrontiersin.org

Ionic Liquids (ILs): ILs are another class of alternative solvents that can dissolve a wide range of polar and non-polar compounds, including sucrose. frontiersin.org They have been used for the enzymatic synthesis of sugar esters, often leading to good conversion rates. analis.com.my However, concerns remain about the reagents used in their preparation and their biodegradability. frontiersin.orgfrontiersin.org

Renewable Raw Materials: The synthesis of this compound inherently aligns with the principle of using renewable feedstocks, as both sucrose and stearic acid (derived from vegetable or animal fats) are bio-based. frontiersin.orgfrontiersin.org This positions sucrose esters as biodegradable and biocompatible surfactants. frontiersin.org

Catalysis: The use of efficient catalysts, whether enzymatic or chemical, is central to green synthesis. Enzymatic catalysis, as detailed in the previous section, occurs under mild conditions and offers high selectivity, reducing the formation of by-products. bohrium.com In chemical synthesis, using non-toxic, recyclable catalysts like potassium carbonate (K₂CO₃) is preferred. researchgate.net

Table 2: Application of Green Chemistry Principles in Sucrose Ester Synthesis

| Green Chemistry Principle | Application in Sucrose Ester Synthesis | Key Advantages |

|---|---|---|

| Use of Renewable Feedstocks | Sucrose and fatty acids are derived from natural, renewable sources. frontiersin.org | Biodegradability, biocompatibility. frontiersin.org |

| Alternative Solvents | Replacement of DMF/DMSO with Deep Eutectic Solvents (DESs) or Ionic Liquids (ILs). frontiersin.orgfrontiersin.org | Reduced toxicity, use of safer solvents, potential for recycling. frontiersin.org |

| Solvent-Free Reactions | Transesterification performed in a molten state without organic solvents. assemblingsugars.frassemblingsugars.fr | Eliminates solvent waste, reduces purification steps, can favor high DS. assemblingsugars.fr |

| Catalysis | Use of biocatalysts (lipases, proteases) or non-toxic chemical catalysts (e.g., K₂CO₃). bohrium.comresearchgate.net | Mild reaction conditions, high selectivity, reduced by-products. analis.com.mybohrium.com |

| Energy Efficiency | Reactions designed to run at lower temperatures or with improved heat transfer (e.g., co-melting). ui.ac.idassemblingsugars.fr | Lower energy consumption, reduced process costs. frontiersin.org |

Analytical Methodologies for Structural Elucidation and Compositional Analysis of Sucrose Tetrastearate

Spectroscopic Techniques for Characterization of Ester Bonds in Sucrose (B13894) Polyesters (e.g., FT-IR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for the structural characterization of sucrose polyesters like sucrose tetrastearate. It provides information on molecular structure and intermolecular interactions by identifying the functional groups present in a sample. umn.eduresearchgate.net The key to identifying sucrose esters is the detection of the characteristic absorption bands of the ester functional group.

The formation of an ester bond between the hydroxyl groups of sucrose and the carboxyl groups of fatty acids (stearic acid, in this case) results in a prominent carbonyl (C=O) stretching vibration band. This band typically appears in the spectral region of 1730-1750 cm⁻¹. researchgate.net The presence and intensity of this peak are direct indicators of the esterification of the sucrose molecule. Additionally, the C-O stretching vibrations associated with the ester linkage can be observed, typically in the 1150-1250 cm⁻¹ region. researchgate.net

In the analysis of sucrose polyesters, the FTIR spectrum would be compared against the spectra of the starting materials, sucrose and stearic acid. The spectrum of pure sucrose shows strong, broad absorption bands for hydroxyl (-OH) groups around 3300-3500 cm⁻¹, while the spectrum of stearic acid shows a characteristic carbonyl peak for the carboxylic acid. In the spectrum of this compound, a significant decrease in the intensity of the -OH band and the appearance of the strong ester carbonyl band confirm the successful formation of ester bonds.

Table 1: Characteristic FT-IR Absorption Bands for Sucrose Polyester (B1180765) Analysis

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance in Sucrose Ester Analysis |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3500 - 3300 | Indicates unreacted hydroxyl groups on the sucrose backbone. A decrease in intensity suggests esterification. |

| C=O (ester carbonyl) | Stretching | 1750 - 1730 | Confirms the presence of ester bonds, a defining feature of sucrose polyesters. researchgate.net |

| C-O (ester) | Stretching | 1250 - 1150 | Corroborates the presence of the ester functional group. researchgate.net |

Quantitative Determination of Sucrose Ester Content in Complex Matrices

Quantifying sucrose esters in complex matrices such as foods or cosmetics requires robust analytical methods that can extract the analyte and measure it accurately, even at low concentrations. Both GC and HPLC methods are adapted for quantitative analysis.

A GC-MS method developed for estimating sucrose esters in various food types involves solvent extraction, hydrolysis, derivatization, and subsequent measurement of the liberated sucrose. researchgate.net This method demonstrated good performance with the following characteristics:

Limit of Quantification (LOQ): Approximately 50 mg/kg in food matrices. researchgate.net

Analytical Recovery: Ranged from 73% to 106%, with an average of 91%. researchgate.netresearchgate.net

Precision (RSD): Ranged from 6% to 18%. researchgate.net

Quantitative GC-FID (Flame Ionization Detection) methods have also been developed. One such method for food analysis showed limits of detection (LOD) and quantification (LOQ) for monoesters at 2.9 µg/mL and 5.7 µg/mL, respectively, and for diesters at 42.8 µg/mL and 129.7 µg/mL, respectively. nih.gov Recoveries in different food matrices were generally high, ranging from 92% to 118% for monoesters and 77% to 120% for diesters. nih.gov

HPLC-ELSD methods also offer excellent quantitative performance. For instance, a method for separating and quantifying sucrose esters showed recoveries ranging from 94.89% to 102.31%. researchgate.net These validated methods are essential for ensuring products contain the specified amount of sucrose esters and for regulatory compliance.

Table 2: Summary of Quantitative Performance Data for Sucrose Ester Analysis

| Analytical Technique | Matrix | Analyte | LOQ | Recovery Rate | Reference |

|---|---|---|---|---|---|

| GC-MS | Various Foods | Total Sucrose Esters | ~50 mg/kg | 73-106% | researchgate.netresearchgate.net |

| GC-FID | Food Additives | Monoesters | 5.7 µg/mL | 92-118% | nih.gov |

| GC-FID | Food Additives | Diesters | 129.7 µg/mL | 77-120% | nih.gov |

Interfacial Science and Emulsion Stabilization Mechanisms of Sucrose Tetrastearate

Role of Sucrose (B13894) Tetrastearate in Emulsion Formation and Stability

Sucrose tetrastearate is instrumental in creating and maintaining the stability of emulsions, which are mixtures of immiscible liquids like oil and water. nih.gov Its efficacy as an emulsifier stems from its amphiphilic nature, allowing it to position itself at the interface between the two phases, thereby reducing the interfacial tension that would otherwise cause them to separate. rahn-group.com The presence of this compound facilitates the dispersion of one liquid into another in the form of fine droplets, leading to the formation of a stable emulsion. youtube.com The stability of these emulsions is further enhanced by the formation of a protective interfacial film that prevents the droplets from coalescing. mdpi.com

The emulsifying performance of this compound is intrinsically linked to its Hydrophilic-Lipophilic Balance (HLB), a measure of the degree to which it is hydrophilic or lipophilic. The HLB value, typically on a scale from 0 to 20, is determined by the ratio of the hydrophilic sucrose part to the lipophilic stearic acid chains. alfa-chemistry.com

Surfactants with low HLB values (typically 3-6) are more soluble in oil and tend to promote the formation of water-in-oil (W/O) emulsions. nih.gov Conversely, those with high HLB values (8-18) are more water-soluble and favor the creation of oil-in-water (O/W) emulsions. utl.pt Sucrose esters, including this compound, are available in a wide range of HLB values, making them versatile for various emulsion types. mdpi.comnih.gov For instance, sucrose esters with lower HLB values have been shown to be effective in stabilizing W/O emulsions. nih.gov The HLB value directly impacts the stability of the emulsion; a proper match between the HLB of the emulsifier and the requirements of the oil and water phases is crucial for achieving long-term stability. nih.gov

HLB Values and Emulsion Types

| HLB Value Range | Predominant Solubility | Favored Emulsion Type |

|---|---|---|

| 3-6 | Oil Soluble | Water-in-Oil (W/O) |

| 8-18 | Water Soluble | Oil-in-Water (O/W) |

The stabilizing action of this compound is primarily due to its adsorption at the oil-water interface, where it forms a protective film around the dispersed droplets. This film acts as a physical barrier, preventing the droplets from coming into close contact and coalescing. The strength and stability of this interfacial film are critical for the long-term stability of the emulsion.

Studies have shown that sucrose esters, upon adsorption, can create a dense interfacial crystal layer, which is highly effective in preventing droplet aggregation. dntb.gov.ua This leads to smaller droplet sizes and a more tightly packed emulsion structure, enhancing its viscoelasticity and resistance to deformation. dntb.gov.ua The formation of these interfacial layers is a dynamic process influenced by factors such as the concentration of the sucrose ester and the presence of other surface-active molecules. mdpi.comhelsinki.fi In some systems, sucrose esters can interact with other components, like proteins, at the interface, potentially displacing them and altering the properties of the interfacial film. mdpi.com The effectiveness of the interfacial film in preventing coalescence is a key determinant of emulsion stability. mdpi.com

Stabilization of Complex Colloidal Systems by this compound

Beyond simple oil-in-water or water-in-oil emulsions, this compound is also effective in stabilizing more complex colloidal systems, such as water-free foams (oleofoams) and multi-phase emulsions.

Oleofoams, which are dispersions of gas in a continuous oil phase, present unique stabilization challenges. Sucrose esters, including those with multiple stearate (B1226849) groups, have demonstrated significant potential in forming and stabilizing these water-free systems. mdpi.com The stabilization mechanism involves the adsorption of the sucrose ester molecules at the air-oil interface, which reduces the interfacial tension and allows for the incorporation of air. mdpi.comcosmeticsdesign-europe.com

Research indicates that sucrose esters with lower HLB values (ranging from 3 to 9) are particularly effective at stabilizing oleofoams. cosmeticsdesign-europe.com The stability of these foams is influenced by temperature, as the sucrose ester needs to be soluble in the oil phase to be surface-active. researchgate.net Upon cooling, the crystallization of the sucrose ester at the interface and within the bulk oil phase can substantially increase the foam's stability, creating a rigid structure that prevents drainage and collapse. researchgate.networktribe.com The triglyceride profile of the oil also plays a role, with longer fatty acid chains in the oil leading to better air incorporation. mdpi.comcosmeticsdesign-europe.com

Factors Influencing Oleofoam Stability with Sucrose Esters

| Factor | Observation | Reference |

|---|---|---|

| HLB Value | Lower HLB values (3-9) are effective for stabilization. | cosmeticsdesign-europe.com |

| Temperature | Higher temperatures are needed for solubilization of more hydrophilic esters. Cooling enhances stability through crystallization. | mdpi.comresearchgate.net |

| Oil Triglyceride Profile | Longer fatty acid chains in the oil improve air incorporation. | mdpi.comcosmeticsdesign-europe.com |

This compound can also be utilized in the stabilization of more complex, multi-phase emulsions such as gas-in-oil-in-water (G/O/W) emulsions. In these systems, gas bubbles are encapsulated within oil droplets, which are then dispersed in a continuous aqueous phase. The stabilization of such a system requires careful selection of emulsifiers to manage the multiple interfaces. Sucrose esters, with their wide range of HLB values, can be tailored to stabilize both the gas-in-oil and the oil-in-water interfaces. A low HLB sucrose ester could be used to stabilize the inner G/O interface, while a high HLB sucrose ester would be suitable for the outer O/W interface.

In multi-phase emulsions, two primary mechanisms of instability are droplet coalescence and Ostwald ripening. Coalescence involves the merging of two or more droplets to form a larger one, while Ostwald ripening is a process where larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. nih.gov

This compound helps prevent coalescence by forming a robust interfacial film that acts as a mechanical barrier between droplets. mdpi.com The formation of a crystalline layer at the interface, as seen in some sucrose ester-stabilized systems, provides exceptional resistance to coalescence. dntb.gov.ua

Preventing Ostwald ripening is particularly challenging for emulsions where the dispersed phase has some solubility in the continuous phase. researchgate.net The presence of a strong, impermeable interfacial film formed by this compound can hinder the diffusion of dispersed phase molecules from smaller to larger droplets, thereby slowing down or inhibiting Ostwald ripening. researchgate.net In some complex coacervate systems, it has been observed that Ostwald ripening can be suppressed, leading to long-term stability. nih.gov The selection of the appropriate surfactant and the engineering of the interfacial layer are crucial in controlling these destabilization mechanisms. nih.gov

Rheological Modification of Emulsion Systems by this compound

This compound, a non-ionic surfactant, exhibits significant capabilities in modifying the rheological properties of emulsion systems. Its impact on viscosity and the formation of structured networks within the continuous phase are of particular interest in the formulation of a wide range of products.

Formation of Hydrophilic Networks and Impact on System Viscosity

Sucrose esters with an intermediate hydrophilic-lipophilic balance (HLB), such as certain sucrose stearates, possess a notable rheological behavior that allows for the creation of highly viscous, semi-solid formulations, often without the need for additional additives. nih.gov Research on sucrose stearate S-970, a compound with similar characteristics to this compound, has demonstrated the formation of a substantial hydrophilic network at a concentration of just 5% w/w in a macroemulsion system. nih.gov This network structure is a key contributor to the significant increase in the viscosity of the emulsion.

The method of preparation plays a crucial role in the development of these viscous properties. For instance, dissolving the sucrose ester in the oil phase can lead to the production of thick, creamy macroemulsions. nih.gov Conversely, dissolving the surfactant in the aqueous phase followed by high-pressure homogenization can result in fluid, slightly gel-like nanoemulsions, even with the same chemical composition. nih.gov At surfactant concentrations exceeding 5% w/w, highly viscous, creamy emulsions are typically obtained regardless of the preparation method, as the microstructure becomes too viscous for processes like high-pressure homogenization. nih.gov

The table below illustrates the effect of sucrose stearate S-970 concentration on the viscosity of oil-in-water emulsions.

| Sucrose Stearate S-970 Concentration (% w/w) | Resulting Emulsion Viscosity | Preparation Method Dependency |

| 1-5% | Increasing viscosity with concentration | High |

| 5% | Formation of a significant hydrophilic network, leading to a semi-solid macroemulsion | Dependent on whether the surfactant is dissolved in the oil or aqueous phase |

| >5% | Highly viscous, creamy emulsions | Low |

Synergistic and Antagonistic Interactions with Co-surfactants and Other Stabilizers in Emulsion Systems

The performance of this compound in emulsion systems can be significantly influenced by the presence of other surface-active molecules and stabilizers. These interactions can be either synergistic, leading to enhanced stability and desired rheological properties, or antagonistic, resulting in a reduction in emulsion quality.

Sucrose esters can interact synergistically with various co-surfactants and stabilizers. For example, in combination with lecithin (B1663433), sucrose esters exhibit a synergistic effect in structuring sunflower oil. nih.gov The addition of sunflower lecithin to sucrose esters can modify the self-assembly of the sucrose esters, interrupting the extensive hydrogen bonding between their monomers and leading to enhanced rheological properties in the resulting oleogel. nih.gov A 7:3 ratio of sucrose esters to sunflower lecithin, in particular, has been shown to result in superior molecular ordering and rheological characteristics. nih.gov

Another example of synergism is observed with polysaccharides like xanthan gum. In walnut milk emulsions, the combination of sucrose esters and xanthan gum provides better stability than either component alone. nih.gov This enhanced stability is attributed to the formation of protein-polysaccharide complexes and hydrophobic interactions between the sucrose ester and xanthan gum, which improves the mechanical properties of the emulsion. nih.gov

Conversely, antagonistic interactions can also occur. When used with proteins, such as soy protein isolate (SPI) or whey protein isolate (WPI), sucrose esters can competitively replace the protein at the oil-water interface. mdpi.com While this can lead to a reduction in droplet size, it may also alter the strength of the interfacial film. mdpi.comresearchgate.net However, in some cases, even with this competitive replacement, an appropriate concentration of sucrose ester can still lead to an increase in the emulsion's elastic modulus (G'), thereby improving its processability. researchgate.net

The following table summarizes the types of interactions between sucrose esters and various co-surfactants and stabilizers.

| Co-surfactant/Stabilizer | Type of Interaction | Observed Effects |

| Lecithin | Synergistic | Enhanced rheological properties and molecular ordering in oleogels. nih.gov |

| Xanthan Gum | Synergistic | Improved emulsion stability through the formation of protein-polysaccharide complexes and hydrophobic interactions. nih.gov |

| Soy Protein Isolate (SPI) / Whey Protein Isolate (WPI) | Competitive/Potentially Synergistic | Competitive replacement of protein at the oil-water interface, which can reduce interfacial film strength but may improve processability at optimal concentrations. mdpi.comresearchgate.net |

Crystallization Modulation in Lipid Systems by Sucrose Tetrastearate

Impact on Crystallization Rate and Kinetics of Edible Fats and Oils

The addition of sucrose (B13894) esters, including those rich in stearic acid like sucrose tetrastearate, can significantly alter the rate and kinetics of crystallization in edible fats and oils. However, the specific effect—acceleration or retardation—depends on the concentration of the additive, the chemical composition of the lipid system, and the processing conditions. researchgate.net

Research has shown that sucrose esters with saturated fatty acid chains, such as stearic acid, that are compatible with the fat blend tend to accelerate the initial stages of crystallization. For instance, one study found that adding 1.0% (w/w) this compound to a blend of partially hydrogenated soybean oil and cottonseed oil increased the crystallization rate. nih.gov Similarly, in studies on palm oil and palm olein, sucrose stearates (like S170) were found to accelerate the early stages of crystallization and polymorphic transitions. mdpi.comresearchgate.netnih.gov This acceleration is often demonstrated by a shorter induction time for nucleation. nih.gov

Conversely, under different conditions or in different lipid systems, sucrose esters can delay crystallization. Studies on blends of high-melting milk-fat fraction (HMF) and sunflower oil (SFO) showed that the addition of sucrose stearate (B1226849) (S-170) delayed crystallization, evidenced by longer induction times. researchgate.net This dual behavior highlights the complexity of the interactions between the sucrose ester and the triacylglycerols (TAGs) in the fat.

Table 1: Effect of Sucrose Stearates on Crystallization Kinetics in Various Lipid Systems Data based on research findings for sucrose esters with high stearic acid content.

| Lipid System | Sucrose Ester Type | Concentration (wt%) | Observed Effect on Crystallization Rate | Reference |

| Partially Hydrogenated Soybean Oil / Cottonseed Oil | This compound | 1.0 | Increased crystallization rate | nih.gov |

| Palm Olein (PO) | S170 (Sucrose Stearate) | 0.5 - 5.0 | Accelerated early stages, suppressed later stages | researchgate.net |

| Palm Oil (PO) | Stearic-Palmitic SE | 0.5 | Accelerated nucleation and polymorphic transitions | mdpi.comnih.gov |

| High-Melting Milk Fat / Sunflower Oil | S-170 (Sucrose Stearate) | 0.5 | Delayed crystallization kinetics (longer induction times) | researchgate.net |

Influence on Solid Fat Content (SFC) and Crystal Morphology

This compound exerts a considerable influence on the solid fat content (SFC) and the physical structure of the fat crystal network. The SFC, a measure of the proportion of solid fat in a lipid matrix at a given temperature, is a critical parameter for the texture and functionality of fat-based products. tamu.edu

The addition of sucrose stearates has been reported to increase the SFC in some systems. For example, in a blend of partially hydrogenated soybean oil and cottonseed oil, this compound led to an increase in the SFC. nih.gov This effect can be beneficial in food applications where a higher solid content at specific temperatures is desired to improve product structure, such as in shortenings and margarines. nih.gov

Perhaps more significantly, this compound acts as a crystal habit modifier, profoundly affecting the morphology of the fat crystals. nih.gov Research consistently shows that the presence of sucrose stearates leads to the formation of a finer and more intricate crystal network. mdpi.comnih.gov Instead of large, grainy crystals which can lead to undesirable textures, the additive promotes the development of smaller, more numerous crystals, such as fine needles or spherulites. mdpi.comnih.gov This modification of the crystal microstructure is directly linked to improvements in the macroscopic properties of the fat, such as hardness and texture. researchgate.netresearchgate.net For example, in palm oil, the addition of a stearic-palmitic sucrose ester resulted in a finer, space-filling network without the large floc structures seen in pure palm oil. mdpi.comnih.gov

Table 2: Influence of Sucrose Stearates on SFC and Crystal Morphology

| Lipid System | Sucrose Ester Type | Key Finding | Impact on Crystal Morphology | Reference |

| Partially Hydrogenated Soybean Oil / Cottonseed Oil | This compound | Increased Solid Fat Content (SFC) | Not specified | nih.gov |

| Palm Oil (PO) | Stearic-Palmitic SE | Decreased crystal domain size | Created smaller crystal nanoplatelets (CNPs); finer, space-filling network | mdpi.comnih.gov |

| Palm Olein (PO) | S170, P170 (Sucrose Stearates) | Not specified | Greatly reduced crystal size, increased crystal number | researchgate.net |

| Milk Fat / Sunflower Oil Blends | S-170 (Sucrose Stearate) | Lower maximum SFC (SFCmax) | Caused a decrease in the size of crystals | researchgate.net |

Elucidation of Mechanisms Governing Crystal Nucleation and Growth Modification

The ability of this compound to modulate fat crystallization stems from its interaction with triacylglycerols (TAGs) at a molecular level, influencing both the initial nucleation and subsequent crystal growth. The primary mechanism is believed to be heterogeneous nucleation, where the sucrose ester molecules act as a template or seed for the crystallization of TAGs. researchgate.netfao.org

Nucleation Modification: Sucrose stearate molecules, particularly those with fatty acid chains compatible with the high-melting TAGs in the fat, can co-crystallize with them. mdpi.com This co-crystallization lowers the energy barrier for nucleation, allowing crystals to form more rapidly and at higher temperatures, as observed in palm oil systems. nih.gov The sucrose ester essentially provides a structured surface that facilitates the organization of TAG molecules into an ordered crystal lattice. researchgate.net This is often referred to as a "template effect".

Growth Modification: While this compound can promote nucleation, it often hinders the subsequent growth of these crystals. researchgate.net After the initial formation of nuclei, the sucrose ester molecules can adsorb onto the surfaces of the growing crystals. The bulky sucrose head of the molecule then creates steric hindrance, physically blocking the addition of more TAG molecules to the crystal lattice. bham.ac.uk This inhibition of growth is what leads to the formation of a large number of small crystals rather than a few large ones. researchgate.netresearchgate.net This mechanism ultimately results in a finer crystal network and a smoother texture in the final product. The effectiveness of this process depends on the structural compatibility between the ester's fatty acid chains and the fat's TAGs. mdpi.com

Role of this compound as a Texturizer and Film Former in Lipid Matrices

The profound impact of this compound on the crystallization process directly translates to its functional roles as a texturizer and film former in lipid-based food products. usu.edumodernistpantry.com By controlling the size, shape, and network of fat crystals, it modifies the rheological and textural properties of the food matrix. nih.gov

As a texturizer , the ability of this compound to promote a network of fine, small crystals is key. In products like shortenings, margarines, and confectionery fats, a fine crystal network provides a smooth, creamy texture and desirable mouthfeel. modernistpantry.comresearchgate.net It prevents the formation of large, gritty crystals that are perceived as sandy or coarse. nih.gov In bakery products, this results in a finer crumb structure and softer texture. modernistpantry.com In chocolate, modifying the crystallization of cocoa butter can help prevent fat bloom, where large fat crystals migrate to the surface, causing a whitish coating. modernistpantry.com

As a film former , sucrose esters can create protective coatings, a function also related to their interaction with lipids at interfaces. usu.edu While more commonly associated with fruit preservation, this film-forming ability within a lipid matrix contributes to the stability of the product structure. By creating a stable, interlocking network of fine crystals, it helps to entrap the liquid oil phase, preventing oil migration and maintaining the product's structural integrity over time. researchgate.net

Advanced Research Applications in Materials Science and Engineering

Design and Development of Tailored Emulsifier Systems for Advanced Material Properties

The performance of sucrose (B13894) esters as emulsifiers is intrinsically linked to their degree of substitution. arxiv.org By controlling the number of fatty acid chains attached to the sucrose molecule, the hydrophilic-lipophilic properties can be precisely tuned to meet the requirements of specific material formulations. arxiv.org This allows for the design of tailored emulsifier systems with advanced properties.

The degree of esterification directly influences the phase behavior of sucrose esters, enabling the creation of customized formulations for a variety of applications. arxiv.org For instance, the emulsifying properties of sucrose stearates are not linearly correlated with the monoester content. An inverted V-shaped profile has been observed when plotting monoester content against emulsifying properties, indicating an optimal balance for certain applications. acs.org This nuanced relationship allows for the fine-tuning of emulsion stability and rheology.

In the realm of polymer science, epoxidized sucrose esters of fatty acids serve as versatile starting materials for creating polymers, composites, adhesives, and coatings. ndsuresearchfoundation.org The rigid sucrose core and multiple fatty acid arms allow for high cross-link density and rapid gelation, leading to materials with high modulus, hardness, and ductility. ndsuresearchfoundation.org The ability to formulate with naturally occurring carboxylic acids as cross-linkers also results in biodegradable and VOC-free thermosets. ndsuresearchfoundation.org

Table 1: Influence of Sucrose Ester Composition on Emulsion Properties

| Property | Influence of Increasing Monoester Content | Relevance to Tailored Emulsifier Systems |

| Emulsifying Capacity | Exhibits an inverted V-shaped profile, with an optimal concentration for best performance. acs.org | Allows for precise control over emulsion stability by adjusting the ratio of mono- to higher-esters. |

| Digestive Behavior | Emulsions with 75-80% monoester content show favorable free fatty acid release in gastrointestinal models. acs.org | Important for the design of delivery systems for bioactive compounds in food and pharmaceutical applications. |

| Rheological Properties | Affects the viscosity and flow behavior of emulsions. | Enables the creation of materials with specific textures and mechanical properties. |

Engineering of Micro- and Nano-structured Systems Using Sucrose Tetrastearate

Sucrose esters are instrumental in the engineering of complex micro- and nano-structured systems due to their self-assembly capabilities in both aqueous and oil phases. arxiv.org These structures are finding applications in various fields, from drug delivery to advanced materials.

Sucrose stearates with an intermediate hydrophilic/lipophilic balance exhibit a remarkable gel-forming ability, which can be harnessed to create highly viscous, semi-solid emulsions without the need for additional gelling agents. nih.gov This is particularly advantageous for dermal drug delivery systems, where a certain viscosity is required for ease of application and prolonged contact with the skin. nih.gov

Research has demonstrated that by subtly altering the production process, it is possible to create both viscous macroemulsions and fluid nanoemulsions with the same chemical composition. nih.gov When the sucrose ester is dissolved in the oil phase, it can lead to the formation of a hydrophilic network at a concentration as low as 5% w/w, resulting in a creamy, thick macroemulsion. nih.gov This process often incorporates a significant amount of air, giving the emulsion a fluffy appearance. nih.gov Conversely, dissolving the surfactant in the aqueous phase followed by high-pressure homogenization yields fluid, slightly gel-like nanoemulsions. nih.gov

The controlled internal architecture of these semi-solid emulsions does not appear to impede the release of incorporated lipophilic drugs. nih.gov Studies have shown that the microviscosity within these formulations is not significantly influenced by their increased macroviscosity, allowing for the unhindered delivery of active compounds. nih.gov

Table 2: Comparison of Emulsion Types Fabricated with Sucrose Stearate (B1226849)

| Emulsion Type | Fabrication Method | Key Characteristics |

| Viscous Macroemulsion | Sucrose ester dissolved in the oil phase. nih.gov | Creamy, thick, semi-solid consistency; incorporates air for a fluffy texture; forms a hydrophilic network. nih.gov |

| Fluid Nanoemulsion | Sucrose ester dissolved in the aqueous phase followed by high-pressure homogenization. nih.gov | Fluid, slightly gel-like; smaller particle size. nih.gov |

Exploration of this compound in Novel Biomaterial Formulations

The biocompatible and biodegradable nature of sucrose esters makes them highly suitable for the development of novel biomaterials. nih.gov Their ability to form stable structures and interact with biological systems opens up possibilities for applications in drug delivery, tissue engineering, and other biomedical fields.

Sucrose-based polymers are being explored for their potential in creating biocompatible and biodegradable polyurethane networks. mdpi.com A novel synthetic strategy involves preparing a prepolymer from poly(ε-caprolactone) diol and hexamethylene diisocyanate, which is then crosslinked using sucrose. mdpi.com This approach avoids the use of aromatic diisocyanates and employs solvents that are more acceptable for biomedical applications. mdpi.com The resulting sucrose-containing polyurethane networks demonstrate the potential for use in medical devices and pharmaceutical applications. mdpi.com

Furthermore, trehalose-based polymers, which share structural similarities with sucrose-based systems, are also being investigated for creating environmentally benign, biocompatible, and bioactive materials. nih.gov The principles learned from sucrose-based network polymers are being adapted to trehalose to develop hydrogels for biomedical applications. nih.gov

In the context of drug delivery, sucrose esters can act as penetration enhancers for dermal applications and can be used to create solid dispersions that improve the dissolution of poorly soluble drugs. cir-safety.org

Future Directions and Emerging Research Frontiers for Sucrose Tetrastearate

Precision Synthesis of Defined Sucrose (B13894) Tetrastearate Isomers for Targeted Functional Properties

The synthesis of sucrose esters presents a significant challenge due to the eight hydroxyl groups on the sucrose molecule, leading to a complex mixture of isomers and varying degrees of esterification. The precise synthesis of specific isomers, such as a defined sucrose tetrastearate, is a key frontier in unlocking its full potential. Current research focuses on sophisticated protection/deprotection strategies to control which hydroxyl groups react. mdpi.comits.ac.id

The core challenge lies in the distinct reactivity of the hydroxyl groups on the sucrose backbone. To achieve precision, chemists employ an orthogonal protection/deprotection strategy. This involves using carefully selected protecting groups that can be removed under different conditions, allowing for the targeted esterification of specific hydroxyl sites. mdpi.com For instance, the most nucleophilic primary hydroxyl groups might be protected first, followed by the selective protection of other hydroxyls, leaving only the desired positions available for esterification with stearic acid.

Key Synthetic Strategy Components:

Starting Material: The process often begins with a modified sucrose molecule where some hydroxyl groups are already blocked, such as di-isopropylidene sucrose. mdpi.com

Protecting Groups: A variety of protecting groups are used, chosen for their stability under certain reaction conditions and their selective removal. Examples include tert-butyldimethylsilyl (TBS) and benzyl (B1604629) chloroformate (Cbz). mdpi.com

Reaction Control: The reaction conditions, including solvents and catalysts, are meticulously controlled to ensure high yields of the desired isomer.

The ability to synthesize single, well-defined isomers of this compound will enable researchers to establish clear structure-function relationships. By correlating specific substitution patterns with functional properties like emulsification capacity, crystallinity, and interfacial behavior, it will be possible to design and produce molecules tailored for highly specific applications in pharmaceuticals, food science, and material science. mdpi.com

Computational Modeling and Simulation of this compound Interfacial Behavior and Self-Assembly

Computational modeling and simulation are becoming indispensable tools for understanding and predicting the behavior of complex molecules like this compound at a microscopic level. These methods provide insights into interfacial phenomena and self-assembly processes that are difficult to observe experimentally. mit.eduarxiv.org By simulating the interactions between this compound molecules and their environment (e.g., water, oil), researchers can predict how they will behave in an emulsion or at a surface.

Molecular dynamics (MD) and coarse-grained simulations are powerful techniques used to model the aggregation behavior of surfactants. researchgate.netntnu.no These simulations can reveal the process of micelle formation, the stability of bilayers, and the phase behavior of surfactant systems. researchgate.net For this compound, these models can predict how the molecules arrange themselves at an oil-water interface, a critical factor in their function as emulsifiers.

Key Areas of Computational Investigation:

Adsorption Isotherms: Simulation-aided frameworks can predict the adsorption of non-ionic surfactants at interfaces, which is crucial for understanding their efficiency. mit.edu

Potential of Mean Force (PMF): This calculation helps to understand the forces between molecules, providing a detailed picture of colloidal stability and aggregation mechanics. mit.edu

Self-Assembly Structures: Simulations can predict the formation of various aggregate structures, such as micelles or vesicles, based on the molecular architecture of the surfactant. arxiv.org

These computational approaches allow for the in silico screening of different this compound isomers, predicting their performance before undertaking complex and costly synthesis. This predictive power accelerates the design of new molecules with enhanced emulsifying, stabilizing, or other desired properties for specific applications.

Integration of this compound in Multifunctional Material Systems with Synergistic Effects

An emerging area of research is the integration of this compound into more complex, multifunctional systems where it can act synergistically with other components to achieve enhanced performance. This approach moves beyond using it as a single agent and explores its role as a team player in sophisticated formulations.

A notable example is the synergistic effect observed when sucrose esters are combined with polysaccharides like xanthan gum to stabilize emulsions. nih.gov Research on walnut protein emulsions has shown that the combination of sucrose esters and xanthan gum provides better stability than either component used alone. nih.gov

Mechanisms of Synergy:

Interfacial Reinforcement: The sucrose ester adsorbs at the oil-water interface, reducing interfacial tension, while the xanthan gum forms a network in the continuous phase, increasing viscosity and preventing droplet coalescence.

Complex Formation: It is suggested that protein-polysaccharide complexes can form, and hydrophobic interactions may occur between the sucrose ester and the xanthan gum, further strengthening the interfacial film. nih.gov

Improved Mechanical Properties: The presence of xanthan gum enhances the mechanical properties of the emulsion, contributing to its long-term stability. nih.gov

This synergistic approach provides a powerful strategy for creating highly stable emulsions and other complex fluid systems. Future research will likely explore the combination of this compound with a wider range of polymers, proteins, and other surfactants to develop novel materials with tailored rheological, textural, and stability profiles for applications in food, cosmetics, and advanced materials.

Table 1: Synergistic Effects in Emulsion Systems

| Component(s) | Observed Effect on Walnut Milk Emulsion | Underlying Mechanism |

|---|---|---|

| Sucrose Ester (alone) | Moderate improvement in stability | Reduction of interfacial tension |

| Xanthan Gum (alone) | Some improvement in stability | Increased viscosity of the continuous phase |

| Sucrose Ester + Xanthan Gum | Significantly enhanced long-term stability nih.gov | Combined effect of interfacial tension reduction, increased viscosity, and potential formation of protein-polysaccharide complexes. nih.gov |

Development of Sustainable and Economically Viable Production Processes for High-Purity this compound

The conventional production of sucrose esters often relies on solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF), which are effective but pose health and environmental concerns. aiche.org A significant research frontier is the development of "green" and economically viable production methods that yield high-purity this compound.

Solvent-free transesterification is a promising alternative. This process avoids the use of harmful solvents by using emulsifiers or mechanical means to overcome the immiscibility of sucrose (hydrophilic) and fatty acids (lipophilic). aiche.org While this method is more sustainable, it presents challenges in purification, as the final product contains unreacted sucrose and fatty acid methyl esters (FAMEs). aiche.org

Key Aspects of Sustainable Production and Purification:

Solvent-Free Synthesis: Base-catalyzed transesterification of sucrose and FAMEs under vacuum without organic solvents. aiche.org

Purification Challenges: The primary difficulty is the efficient separation of the desired sucrose ester from unreacted starting materials and byproducts.

Economic Viability: Process design and economic analysis show that solvent-free production can be competitive with traditional solvent-based methods. The choice of contact agent (e.g., sodium stearate) can significantly impact the process's profitability. aiche.org

Future research will focus on optimizing reaction conditions in solvent-free systems to maximize conversion rates and simplify downstream processing. The development of more efficient and green purification techniques, such as advanced chromatography or membrane filtration, is essential to produce high-purity this compound in an economically and environmentally sustainable manner.

Table 2: Comparison of Sucrose Ester Production Processes

| Process Feature | Solvent-Based Transesterification | Solvent-Free Transesterification |

|---|---|---|

| Primary Solvents | Dimethylsulfoxide (DMSO), Dimethylformamide (DMF) aiche.org | None (uses emulsifiers as contact agents) aiche.org |

| Key Advantage | High reactant solubility and conversion | Avoids toxic solvents, more sustainable aiche.org |

| Key Disadvantage | Health and environmental concerns, extensive solvent removal required aiche.org | Lower conversion rates, complex purification of final mixture aiche.org |

| Economic Outlook | Established process | Can be competitive with solvent-based methods, profitability depends on optimization. aiche.org |

Q & A

Q. What are the established synthetic routes for sucrose tetrastearate, and how can purity be optimized?

this compound is synthesized via esterification of sucrose with stearic acid derivatives. Key steps include:

- Reagent selection : Use acid chlorides or anhydrides of stearic acid for efficient esterification under controlled temperatures (60–90°C) .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography to remove unreacted starting materials.

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and FTIR (C=O ester peaks at ~1740 cm⁻¹) .

- Yield optimization : Monitor reaction progress using thin-layer chromatography (TLC) to terminate at maximal esterification.

Q. Which analytical methods are recommended for structural and molecular weight determination of this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to identify ester linkages (δ 4.0–4.5 ppm for sucrose-O-CO-) and stearate chain integration .

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS for exact molecular weight verification (theoretical MW: 1534.25 g/mol) .

Advanced Research Questions

Q. How do kinetic models explain the enzymatic hydrolysis of this compound, and what contradictions exist in substrate activation mechanisms?

- Kinetic analysis :

- Enzyme selection : Lipases (e.g., CALB, PPL) hydrolyze ester bonds, but activity varies with substrate emulsification. For this compound, biphasic kinetics are observed due to discontinuous enzyme-substrate saturation .

- Traube’s Rule : At high substrate concentrations, micelle formation reduces accessible surface area, leading to non-Michaelis-Menten behavior. This is modeled using polynomial expansions of [S] in rate equations .

Q. What experimental designs mitigate challenges in studying this compound’s surfactant properties in emulsions?

- HLB optimization : Determine hydrophilic-lipophilic balance (HLB) via the Griffin method. This compound’s HLB (~5–7) suits water-in-oil emulsions. Test stability using centrifugation (3000 rpm, 30 min) and microscopy to monitor droplet coalescence .

- Controlled variables :

- Temperature effects : Use differential scanning calorimetry (DSC) to identify melting transitions (Tm ~50–60°C) affecting emulsion integrity .

- Ionic strength : Adjust NaCl concentration (0–1M) to assess electrostatic stabilization vs. surfactant packing .

Q. How can molecular dynamics (MD) simulations resolve ambiguities in this compound’s self-assembly behavior?

- Simulation parameters :

- Force fields : Apply CHARMM36 or Martini for lipid-sugar interactions.

- System setup : Model this compound in water/octane biphasic systems to observe micelle or bilayer formation .

Methodological Considerations

- Data contradiction resolution : Cross-validate chromatographic purity data (HPLC) with thermal analysis (TGA/DSC) to detect impurities undetected by single methods .

- Ethical replication : Publish full synthetic protocols (reagent ratios, purification steps) and raw spectral data to address reproducibility gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.